N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-methylcyclopropanecarboxamide
Overview
Description
N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-methylcyclopropanecarboxamide is a useful research compound. Its molecular formula is C11H17N3O and its molecular weight is 207.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 207.137162174 g/mol and the complexity rating of the compound is 256. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural Elucidation and Synthesis
NMR and MS Techniques in Drug Design : A detailed structure elucidation process of a compound with a highly substituted pyrazole skeleton, using nuclear magnetic resonance (NMR) and mass spectrometric (MS) techniques, highlights the importance of these methods in identifying and confirming the structure of novel designer drugs. This study emphasizes the role of NMR and MS in advancing our understanding of complex molecular architectures in drug design (Girreser, Rösner, & Vasilev, 2016).
Electrochemical Synthesis of Heterocyclic Compounds : Research on the electrocatalyzed N–N coupling and ring cleavage reaction of 1H-pyrazoles demonstrates an innovative approach to synthesizing new heterocyclic compounds. This work showcases the potential of electrochemical methods in creating environmentally friendly and efficient synthetic pathways for producing novel molecules with potential applications in various fields (Zandi, Sharafi-kolkeshvandi, & Nikpour, 2021).
Biological Activities
Cytotoxic Activity of Carboxamide Derivatives : A study exploring the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines highlights the potential therapeutic applications of these compounds. Some derivatives demonstrated potent cytotoxic effects, suggesting their potential use in cancer treatment (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
DNA Recognition and Gene Expression Control : The design and synthesis of N-methyl imidazole and N-methyl pyrrole-containing polyamides targeting specific DNA sequences in the minor groove of DNA for controlling gene expression are discussed. This research opens avenues for using these compounds as medicinal agents for diseases like cancer, showcasing the intersection of chemistry and biology in developing targeted therapies (Chavda et al., 2010).
Antioxidant, Antitumor, and Antimicrobial Activities : The synthesis and evaluation of pyrazolopyridine derivatives for their antioxidant, antitumor, and antimicrobial activities reveal the multifaceted potential of pyrazole-based compounds in medical chemistry. Compounds showing significant activities against liver and breast cell lines indicate the promising nature of these molecules for therapeutic applications (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Properties
IUPAC Name |
N-[(1,5-dimethylpyrazol-3-yl)methyl]-2-methylcyclopropane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-7-4-10(7)11(15)12-6-9-5-8(2)14(3)13-9/h5,7,10H,4,6H2,1-3H3,(H,12,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUOEJUBAWLIHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NCC2=NN(C(=C2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.